molecular formula C9H13NO2S B13302367 3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid

3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid

Cat. No.: B13302367
M. Wt: 199.27 g/mol
InChI Key: BQZDMPZRDOSXHC-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets 3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid apart from other thiazole derivatives is its specific structure, which imparts unique chemical and biological properties. Its combination of a thiazole ring with a butanoic acid moiety allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

3-methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid

InChI

InChI=1S/C9H13NO2S/c1-5(2)8(9(11)12)7-4-13-6(3)10-7/h4-5,8H,1-3H3,(H,11,12)

InChI Key

BQZDMPZRDOSXHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C(C)C)C(=O)O

Origin of Product

United States

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